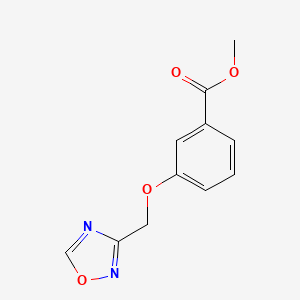

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-15-11(14)8-3-2-4-9(5-8)16-6-10-12-7-17-13-10/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXQXFQPTAUYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2=NOC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 3-chloromethyl-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the oxadiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

Several structurally related compounds exhibit variations in substituents on the oxadiazole or benzoate groups, leading to distinct pharmacological and physicochemical properties:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl on pyrazole in ) enhance electrophilicity, improving target binding. Methyl or phenyl groups increase lipophilicity, affecting membrane permeability.

- Planarity and Aromaticity : The oxadiazole ring’s planarity (bond angles ~105–110° ) facilitates π-π stacking with aromatic residues in proteins, a feature shared across analogs.

Compounds with Alternative Heterocycles

Replacing the 1,2,4-oxadiazole with other heterocycles alters pharmacological profiles:

Key Observations :

- Aromaticity and Stability : Isoxazoles (e.g., ) are less aromatic than 1,2,4-oxadiazoles, leading to weaker π-π interactions but greater synthetic versatility.

- Metabolic Stability : Oxadiazoles generally exhibit higher resistance to enzymatic degradation compared to isoxazoles .

Pharmacological and Physicochemical Properties

- Bioactivity : Pyrazole-substituted oxadiazoles (e.g., ) show superior IC₅₀ values in kinase inhibition assays compared to phenyl-substituted analogs, likely due to enhanced hydrogen bonding with active sites.

- Solubility : Introduction of polar groups (e.g., –COOH in ’s derivative 13) improves aqueous solubility but reduces blood-brain barrier penetration.

- Toxicity : Pyrazole-containing analogs (e.g., ) exhibit lower hepatotoxicity compared to chloro-substituted derivatives, as demonstrated in murine models.

Biological Activity

Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

This compound has a molecular formula of C11H10N2O3 and features a 1,2,4-oxadiazole ring which is known for its diverse biological activities. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 218.21 g/mol

- SMILES : COC(=O)C1=CC=CC(=C1)C2=NC=NO2

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance:

- A study highlighted that derivatives of 1,3,4-oxadiazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Another investigation into various oxadiazole compounds showed promising results against fungal strains including Candida albicans .

These findings suggest that this compound may possess similar antimicrobial properties due to its structural features.

Anticancer Activity

Research indicates that oxadiazole derivatives can also exhibit anticancer properties. For example:

- A study focused on the synthesis of 1,3,4-oxadiazole derivatives showed that some compounds demonstrated cytotoxic effects against various cancer cell lines .

- The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of different oxadiazole derivatives, this compound was tested against several pathogens. Results indicated:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 12 |

| C. albicans | 10 |

This data suggests that the compound exhibits moderate antibacterial activity.

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results were promising:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

These findings indicate that the compound has potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a 1,2,4-oxadiazole precursor with a methyl-substituted benzoate via nucleophilic substitution or Mitsunobu reaction. For example, analogous procedures in triazole synthesis () use reflux conditions in ethanol with catalytic glacial acetic acid. Optimization may involve adjusting stoichiometry, solvent polarity, or temperature. Reaction monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., oxadiazole methoxy group at C3 of the benzoate).

- IR : Stretching frequencies for ester carbonyl (~1700 cm) and oxadiazole rings (~1600 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation pathways.

Q. How should researchers handle safety concerns related to this compound?

- Methodology : Based on analogous benzoate esters ():

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (Category 4 acute toxicity).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structural models?

- Methodology : X-ray diffraction (XRD) provides bond lengths and angles to confirm planar oxadiazole geometry and ester conformation. For example, Table 13.3 in reports C=N bond lengths (~1.30 Å) and angles (~120°) for similar oxadiazole derivatives. SHELXL refinement ( ) is recommended for high-resolution data. If twinning or disorder occurs, use SHELXE or twin-law correction algorithms.

Q. What strategies mitigate low yields in oxadiazole ring formation during synthesis?

- Methodology :

- Precursor Activation : Use dehydrating agents (e.g., POCl) for amidoxime cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (analogous to triazine coupling in ).

- Catalysis : Palladium or copper catalysts enhance cross-coupling efficiency ().

Q. How can computational methods predict reactivity or metabolic pathways?

- Methodology :

- DFT Calculations : Model HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate esterase hydrolysis or oxidative metabolism (e.g., cytochrome P450 interactions).

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes with oxadiazole-binding pockets).

Q. What analytical approaches address contradictory spectral data (e.g., NMR vs. MS)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.